N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(16-9-5-11-23-16)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-8-15(14)24-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQJZTPIWIJUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between benzo[d]thiazole-2-amine and pyridin-2-ylmethyl bromide, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties, particularly against various human cancer cell lines. For instance, thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cell lines. One study reported that certain thiazole-pyridine hybrids exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy in inhibiting cancer cell growth .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of thiazole-based compounds. For example, a series of thiazole-pyridine hybrids were tested in electroshock seizure models, showing significant protective effects. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring enhanced the anticonvulsant activity, with some compounds achieving protection indices exceeding 9 .
Structural Insights
Crystal Structure Analysis
The structural characterization of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide through X-ray crystallography has provided insights into its molecular geometry and intermolecular interactions. The crystal structure reveals significant π–π stacking interactions between neighboring molecules, which may contribute to its biological activity .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes the formation of the benzothiazole core followed by the introduction of the pyridine and thiophene moieties through coupling reactions .
Derivatives and Modifications
Various derivatives of this compound have been synthesized to enhance its pharmacological properties. For instance, modifications to the thiophene or benzothiazole rings have been explored to improve solubility and bioavailability, which are critical for effective therapeutic applications .
Biological Mechanisms
Mechanism of Action
The biological mechanisms underlying the activities of this compound involve interaction with specific molecular targets such as enzymes or receptors. The thiazole core is known to modulate various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of neurotransmitter systems in anticonvulsant activity .
Data Tables
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : Chloro and bromo substituents (e.g., 1.2d, SRC-INT-029) enhance thermal stability, as seen in higher melting points (201–210°C vs. 295–297°C) .
- Thiophene vs. Benzene : The thiophene ring in the target compound may improve π-stacking interactions in biological systems compared to benzene-based analogs .
Key Observations :
- Low Yields in Acrylamides : reports yields as low as 16% for (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, likely due to steric hindrance .
- Efficient Coupling : The target compound’s synthesis may resemble SRC-INT-029’s route, utilizing azide-alkyne cycloaddition for modular assembly .
Table 3: Reported Bioactivities of Analogues
Key Observations :
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a pyridine ring, and a thiophene structure, which contribute to its pharmacological potential. Its molecular formula is , and it possesses unique properties that allow it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
The mechanism of action of this compound is likely multifaceted:
- Target Interaction : The compound interacts with various biological targets, including enzymes and receptors.
- Modulation of Pathways : By binding to specific targets, it can modulate key biochemical pathways involved in disease progression.
- Cell Cycle Arrest and Apoptosis : Studies suggest it may induce cell cycle arrest and promote apoptosis in cancer cells.
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
- Enzyme Inhibition :
Data Tables
| Biological Activity | IC50/MIC Values | Target/Effect |
|---|---|---|
| Anticancer | 5–15 µM | HepG2, HCT116, MCF7 |
| Antimicrobial | < 50 µg/mL | S. aureus, E. coli |
| Enzyme Inhibition | AChE Inhibition | Neurodegenerative pathways |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving thiophene precursors.
- Introduction of the Benzo[d]thiazole Moiety : This involves reactions between benzo[d]thiazole derivatives and thiophene intermediates.
- Final Coupling with Pyridine Derivatives : The final step usually employs coupling reactions under controlled conditions to ensure high yield and purity.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to link the benzo[d]thiazole and pyridine moieties .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between thiophene-2-carboxylic acid derivatives and the secondary amine .
- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred, with reaction temperatures ranging from 60–100°C to balance yield and purity .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) ensures high purity .
Q. How is the molecular structure of this compound validated experimentally?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR confirm connectivity of the thiophene, benzothiazole, and pyridine groups. Aromatic proton signals typically appear at δ 7.0–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) .
- IR spectroscopy : Amide C=O stretching (~1650–1680 cm) and aromatic C-H bending (~700–800 cm) confirm functional groups .
Q. What are the primary biological targets or activities associated with this compound?
Structural analogs exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) or interaction with DNA topoisomerases .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- Anti-inflammatory potential : Modulation of COX-2 or NF-κB pathways . Target identification often involves enzyme inhibition assays and molecular docking studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -NO) on the benzothiazole ring improves metabolic stability .
- Heterocycle replacement : Swapping pyridine with isonicotinamide alters solubility and binding affinity .
- Bioisosteric replacements : Replacing thiophene with furan or pyrrole modulates steric and electronic properties . Computational tools (e.g., molecular dynamics simulations) predict binding modes to optimize interactions with targets like kinases .
Q. What computational approaches are used to predict tautomerism or proton-transfer dynamics in this compound?
- Density Functional Theory (DFT) : Models ground-state tautomerism, such as proton transfer between the amide NH and benzothiazole nitrogen .
- Time-Dependent DFT (TD-DFT) : Predicts excited-state behavior, critical for photodynamic applications . Experimental validation via UV-Vis and fluorescence spectroscopy confirms computational findings .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., bioactivity or stability)?
- Data triangulation : Cross-validate results using orthogonal methods (e.g., X-ray crystallography for structural data vs. NMR) .
- Condition optimization : Adjust reaction pH or temperature to stabilize reactive intermediates observed in silico but not in vitro .
- Meta-analysis : Compare findings with structurally similar compounds (e.g., imidazothiazole derivatives) to identify trends .
Q. What challenges arise in assessing the compound’s in vivo efficacy, and how are they addressed?
- Bioavailability issues : Poor solubility is mitigated via formulation with cyclodextrins or lipid nanoparticles .
- Metabolic instability : Deuterium labeling at vulnerable sites (e.g., benzylic positions) prolongs half-life .
- Toxicity profiling : Zebrafish or murine models screen for hepatotoxicity, with LC values guiding dose optimization .
Methodological Considerations
Q. What analytical techniques are critical for monitoring reaction progress and purity?
- TLC and HPLC : Track intermediate formation with mobile phases like ethyl acetate/hexane (3:7) .
- Mass spectrometry : Detect side products (e.g., dehalogenated byproducts) during coupling reactions .
- Elemental analysis : Verify stoichiometry (C, H, N, S) to confirm synthetic accuracy .
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most analogs) .
Tables for Key Data
| Property | Typical Value/Range | Reference |
|---|---|---|
| Melting Point | 210–215°C | |
| LogP (lipophilicity) | 2.8–3.5 | |
| IC (EGFR inhibition) | 0.5–2.0 µM | |
| Solubility (aqueous, pH 7.4) | <10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
